molecular formula C19H16O6 B2443534 ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 637750-55-1

ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2443534
CAS No.: 637750-55-1
M. Wt: 340.331
InChI Key: NSUPEYOYHHSDCS-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one moiety linked to a benzoate ester group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized forms.

    Reduced Derivatives: Chroman-4-one derivatives.

    Substituted Derivatives: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific substitution pattern and the presence of both chromen-4-one and benzoate ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-19(21)12-4-6-13(7-5-12)25-17-11-24-16-10-14(22-2)8-9-15(16)18(17)20/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUPEYOYHHSDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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